molecular formula C30H37N5O5 B1666145 Avellanin B CAS No. 110297-46-6

Avellanin B

Cat. No. B1666145
M. Wt: 547.6 g/mol
InChI Key: QMLRGCQMEXZWGZ-UADCXJISSA-N
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Description

Avellanin B is a fungal metabolite.

Scientific Research Applications

Synthesis and Biological Activity

Avellanin B, as part of cyclic pentapeptides like avellanins A, B, and C, has been synthesized through methods like solid-phase peptide elongation and solution-phase macrolactamization. These compounds, particularly avellanins A and C, showed inhibitory activity against apolipoprotein B production in Hep G2 cells without exhibiting cytotoxicity, which suggests their potential in biochemical applications related to lipid metabolism (Honda, Inagaki, & Masuda, 2021).

Conformational Studies

In a study on cyclic peptides like gramicidin S and avellanin, it was observed that incorporating an Ant–Pro turn motif led to structural changes. These were studied through CD studies, X-ray crystal structure studies, and nOe-based MD simulation studies, suggesting avellanin’s significance in understanding peptide structures (Kotmale et al., 2018).

Secondary Metabolite Diversity

Research on secondary metabolites in the Hamigera clade highlighted avellanins A and B's significance. Three distinctive patterns of secondary metabolite production were identified, including the production of avellanins A and B in certain species, suggesting their relevance in understanding fungal metabolites and phylogenetics (Igarashi et al., 2014).

Antioxidant Properties

A study evaluating the antioxidant activity of extracts from Gevuina avellana hulls, which potentially contain compounds like avellanin B, showed significant antioxidant activity comparable to synthetic antioxidants. This indicates the potential use of such extracts in food preservation and health-related applications (Moure et al., 2000).

properties

CAS RN

110297-46-6

Product Name

Avellanin B

Molecular Formula

C30H37N5O5

Molecular Weight

547.6 g/mol

IUPAC Name

(2S)-N-[(2R,5S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenylhept-6-en-2-yl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N5O5/c1-18(2)25(34-28(39)19(3)31)26(37)24(20-11-6-5-7-12-20)30(17-36,27(38)21-13-8-9-14-22(21)32)35(4)29(40)23-15-10-16-33-23/h5-9,11-14,17,19,23-25,33H,1,10,15-16,31-32H2,2-4H3,(H,34,39)/t19-,23+,24?,25+,30+/m1/s1

InChI Key

QMLRGCQMEXZWGZ-UADCXJISSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C(=C)C)C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)N

SMILES

CC(C(=O)NC(C(=C)C)C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)N

Canonical SMILES

CC(C(=O)NC(C(=C)C)C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

avellanin B
cyclo(N-Me-Phe-Ala-Val-2-aminobenzoyl-Pro)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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